3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone

Description

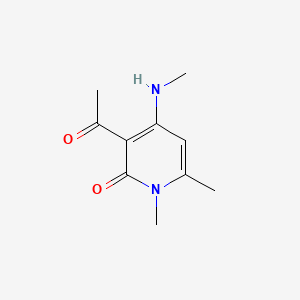

3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone (CAS: 84912-08-3) is a substituted pyridone derivative with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol. Its structure features a pyridone core (a six-membered aromatic ring with one oxygen atom and one ketone group) substituted at positions 1 and 6 with methyl groups, a methylamino group at position 4, and an acetyl group at position 3 (Figure 1).

Structure

3D Structure

Properties

CAS No. |

84912-08-3 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-acetyl-1,6-dimethyl-4-(methylamino)pyridin-2-one |

InChI |

InChI=1S/C10H14N2O2/c1-6-5-8(11-3)9(7(2)13)10(14)12(6)4/h5,11H,1-4H3 |

InChI Key |

SMLZEERFFKYIJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(=O)C)NC |

Origin of Product |

United States |

Preparation Methods

Starting Material and Core Pyridone Formation

The synthesis typically begins with a suitably substituted pyridone or pyridine precursor. Common approaches include:

Cyclocondensation reactions of acetonitrile derivatives (e.g., cyanoacetate esters, cyanoacetamide) with carbonyl compounds to form 2-pyridone cores with functional groups at C-3 and C-4 positions via Michael addition and subsequent cyclization.

Modification of preformed pyridones by selective functional group transformations such as acetylation and amination.

Acetylation at Position 3

The introduction of the acetyl group at C-3 is often achieved by:

Treatment of the pyridone intermediate with acetic anhydride under controlled temperature conditions (e.g., 130–140°C) to selectively acetylate the 3-position.

Alternative methods involve the use of acetyl chloride or other acetyl donors in the presence of catalysts or bases to promote regioselective acetylation.

Methylation at Positions 1 and 6

Methyl groups at N-1 and C-6 can be introduced by:

N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to methylate the nitrogen atom at position 1.

C-methylation at position 6 can be achieved via directed lithiation or electrophilic substitution using methyl halides or methylating reagents in the presence of strong bases.

Introduction of the Methylamino Group at Position 4

The methylamino substituent at C-4 is introduced by:

Nucleophilic aromatic substitution or amination reactions on a 4-halogenated pyridone intermediate with methylamine or methylamino derivatives.

Alternatively, reductive amination or amide formation followed by reduction can be used to install the methylamino group.

Representative Synthetic Route (Based on Patent WO2017016530A1 and Related Literature)

| Step | Reagents/Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Formation of methyl 1-acetyl-oxindole-6-carboxylate (analogous intermediate) | Methyl oxindole-6-carboxylate + Acetic anhydride, 130–140°C | Acetylation at N-1 position | 87% yield |

| 2. Reaction with trimethyl orthobenzoate and acetic anhydride in toluene | Provides methyl (E)-1-acetyl-3-(methoxyphenylmethylene)-oxindole-6-carboxylate | Formation of intermediate with methoxyphenylmethylene group | High yield |

| 3. Amination with N-(4-aminophenyl)-N,4-dimethyl-1-piperazine acetamide in methanol under reflux | Introduction of methylamino substituent | 88–90% yield, HPLC purity >99.8% | |

| 4. Base treatment (KOH or NaOEt) at 60–70°C | Promotes cyclization and crystallization | Product isolated as yellow powder with high purity |

This sequence illustrates the use of acetylation, amination, and base-promoted cyclization to obtain a highly functionalized pyridone derivative with methyl and methylamino substituents.

Alternative Synthetic Strategies

One-Pot Multi-Component Reactions

One-pot reactions involving cyanoacetohydrazide, malononitrile or ethyl cyanoacetate, and aromatic aldehydes catalyzed by piperidine in water at room temperature have been reported to efficiently produce functionalized 2-pyridones with amino substituents.

These methods offer environmentally benign and efficient routes to 2-pyridone derivatives but may require further functional group transformations to install acetyl and methyl groups.

Synthesis from Preformed Pyrimidines or Pyridones

Construction of the pyridone ring from preformed pyrimidine intermediates bearing amino and methyl substituents has been documented, involving nucleophilic substitution and cyclization steps.

This approach allows for selective introduction of substituents at desired positions by choosing appropriate pyrimidine precursors.

Data Table Summarizing Key Preparation Parameters

| Parameter | Method 1 (Patent WO2017016530A1) | Method 2 (One-Pot Multi-Component) | Method 3 (Preformed Pyrimidine) |

|---|---|---|---|

| Starting Material | Methyl oxindole-6-carboxylate | Cyanoacetohydrazide + aldehydes + malononitrile | 4-amino-5-bromopyrimidine derivatives |

| Key Reagents | Acetic anhydride, trimethyl orthobenzoate, methanol, KOH | Piperidine catalyst, water, aldehydes | Amines, bases, nucleophilic substitution agents |

| Reaction Conditions | 130–140°C acetylation; reflux amination; 60–70°C base treatment | Room temperature, aqueous medium | Variable, often reflux or elevated temperature |

| Yield | 87–90% | Moderate to high (varies by substrate) | Generally >60% in reported cases |

| Purity | >99.8% (HPLC) | Moderate to high | High, depending on purification |

| Advantages | High yield, purity, well-defined steps | Ecofriendly, one-pot, simple | Versatile, allows substitution pattern control |

| Limitations | Multi-step, requires careful temperature control | May need further functionalization | Requires access to specific pyrimidine precursors |

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Anticancer Properties

Research indicates that derivatives of pyridone compounds, including 3-acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone, exhibit significant biological activities. For instance, pyridones have been studied for their potential as antiviral agents against viruses such as herpes simplex virus and hepatitis viruses . Additionally, certain pyridone derivatives have shown promising anticancer activities, with some compounds inducing apoptosis in cancer cell lines .

HIV-1 Integrase Inhibitors

The compound is also noted for its potential role in the development of HIV-1 integrase inhibitors. Studies have highlighted the synthesis of pyridine-containing compounds that demonstrate inhibitory effects on HIV-1 integrase, which is crucial for viral replication . The structural characteristics of this compound may contribute to enhancing the efficacy of such inhibitors.

Catalytic Applications

Organocatalysis

this compound has been evaluated as an organocatalyst in various chemical reactions. For example, it has been used in the aminolysis of p-nitrophenyl esters to form amides effectively . The compound's ability to facilitate these reactions highlights its potential utility in synthetic organic chemistry.

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

The compound can be analyzed using reverse phase HPLC methods. It has been successfully separated on Newcrom R1 HPLC columns under optimized conditions involving acetonitrile and water as mobile phases. This method is scalable and applicable for pharmacokinetic studies and the isolation of impurities . The adaptability of this analytical technique makes it valuable for both research and quality control in pharmaceutical formulations.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis with 2-Pyridinecarboxamide,1,4-dihydro-3-hydroxy-1,6-dimethyl-4-oxo-N-3-pyridinyl- (CAS: 733731-21-0, C₁₃H₁₃N₃O₃, MW: 259.27 g/mol) reveals key differences:

| Property | 3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone | 2-Pyridinecarboxamide,1,4-dihydro-3-hydroxy-1,6-dimethyl-4-oxo-N-3-pyridinyl- |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₃H₁₃N₃O₃ |

| Molecular Weight | 194.23 g/mol | 259.27 g/mol |

| Key Functional Groups | Acetyl, methylamino, methyl | Hydroxy, oxo, carboxamide, methyl |

| Hydrogen Bond Donors | 1 (methylamino NH) | 2 (hydroxy OH, carboxamide NH) |

| Hydrogen Bond Acceptors | 3 (pyridone O, acetyl O, methylamino N) | 5 (pyridone O, oxo O, hydroxy O, carboxamide O and N) |

Key Observations :

- The carboxamide derivative (CAS: 733731-21-0) has a larger molecular weight and higher polarity due to additional hydrogen-bonding groups (hydroxy and carboxamide), likely enhancing its aqueous solubility compared to the acetylated pyridone .

- In contrast, the hydroxy group in the carboxamide analog may facilitate acid-base interactions or metal coordination .

Research Findings and Implications

- This contrasts with the electron-donating hydroxy group in the carboxamide analog, which may increase aromatic ring reactivity .

- Solubility : The carboxamide derivative’s higher hydrogen-bonding capacity suggests superior solubility in polar solvents, a critical factor in pharmaceutical formulation.

- Synthetic Challenges: Installing multiple methyl groups (positions 1 and 6) in the target compound requires precise control to avoid steric hindrance, a challenge less pronounced in simpler pyrimidine derivatives .

Biological Activity

3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its potential applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₄N₂O₂

- Molecular Weight : 194.24 g/mol

- CAS Number : 84912-08-3

- LogP : -0.139

The compound features a pyridine ring with an acetyl group and a methylamino substituent, which contribute to its reactivity and biological activity .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for developing new antibiotics. Its structural analogs have shown effectiveness against various bacterial strains .

- Anticancer Properties : The compound may serve as a lead for anticancer drug development due to its ability to interact with biological targets involved in cancer pathways. It has been noted for its potential to inhibit cell proliferation in certain cancer cell lines .

- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes linked to disease pathways, which could lead to therapeutic applications .

The biological activity of this compound is largely attributed to its ability to bind with various biological targets. Molecular docking studies have identified potential interactions with proteins involved in critical cellular processes:

- Binding Affinity : The compound's binding affinity with enzymes and receptors can be evaluated using techniques such as molecular docking and binding assays. These studies help elucidate the specific interactions that underlie its biological effects .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-3-cyano-2-pyridone | Structure | Exhibits strong antimicrobial activity |

| 5-Methyl-2-pyridone | Structure | Known for its role in metabolic processes |

| 6-Methylpyridine-2,4(1H,3H)-dione | Structure | Used as a precursor in synthesizing various pharmaceuticals |

These compounds differ from this compound primarily in their substituents and functional groups, influencing their respective biological activities .

Case Studies and Research Findings

Several studies have explored the synthesis and biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .

- Anticancer Activity : Research has indicated that the compound can inhibit the proliferation of cancer cell lines through apoptosis induction mechanisms. This was evidenced by cell viability assays showing reduced viability in treated cells compared to controls .

- Enzyme Inhibition Studies : A detailed investigation into enzyme interactions revealed that the compound could act as an inhibitor for specific kinases involved in cancer signaling pathways, suggesting a dual mechanism of action involving both direct enzyme inhibition and modulation of signaling cascades .

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methylamino protons at δ ~2.5–3.0 ppm, acetyl group at δ ~2.1–2.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed [M+1]⁺ signals) .

- IR Spectroscopy : Carbonyl stretches (C=O) near 1650–1700 cm⁻¹ for acetyl and pyridone groups .

How can synthetic yields be optimized for derivatives of this compound?

Q. Advanced Research Focus

- Reaction Parameter Screening : Use automated platforms like MOCCA to analyze HPLC-DAD data in real time, optimizing parameters such as temperature, solvent polarity, and catalyst loading .

- Byproduct Mitigation : Introduce protecting groups (e.g., trimethylsilyl) during intermediate steps to block unwanted side reactions .

- Kinetic Studies : Monitor reaction progress via time-resolved NMR or inline UV spectroscopy to identify rate-limiting steps .

How do structural modifications influence the anti-inflammatory activity of this compound?

Q. Advanced Research Focus

- Substituent Variation : Replace the acetyl group with electron-withdrawing groups (e.g., cyano) to enhance hydrogen-bonding interactions with COX-2 enzymes .

- Biological Assays : Test analogs in in vitro models (e.g., LPS-induced TNF-α suppression in macrophages) and compare IC₅₀ values .

- Computational Modeling : Perform docking studies to predict binding affinities to inflammatory targets like NF-κB .

What analytical challenges arise in quantifying this compound in complex matrices?

Q. Advanced Research Focus

- Matrix Interference : Use solid-phase extraction (SPE) to isolate the compound from biological samples prior to LC-MS/MS analysis .

- Degradation Products : Employ stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) to identify labile functional groups .

How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Q. Advanced Research Focus

- Assay Validation : Confirm in vitro results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .

- Physicochemical Profiling : Measure logP and solubility to assess bioavailability discrepancies .

- Metabolite Screening : Use hepatic microsome models to identify active/inactive metabolites that may explain in vivo vs. in vitro disparities .

What reaction mechanisms govern the alkylation or acylation of the pyridone ring?

Q. Advanced Research Focus

- Nucleophilic Acyl Substitution : Acetic anhydride reacts with the pyridone’s enolizable oxygen under acid catalysis .

- Base-Mediated Alkylation : Use KOH or NaH to deprotonate the NH group, facilitating nucleophilic attack on alkyl halides .

How can researchers manage byproducts during large-scale synthesis?

Q. Advanced Research Focus

Q. Methodological Recommendations

- Prioritize orthogonal analytical techniques (e.g., NMR + HRMS) for structural confirmation.

- Use open-source tools like MOCCA for cost-effective, reproducible chromatographic analysis .

- Validate biological activity through dose-response curves and mechanistic studies (e.g., Western blotting for pathway analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.